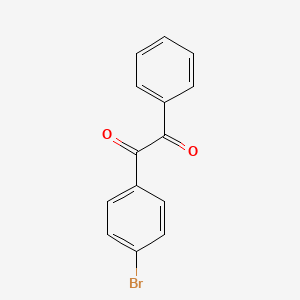

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Description

Significance of 1,2-Diaryl Diketones as Fundamental Building Blocks in Organic Synthesis and as Components of Bioactive Scaffolds

1,2-Diaryl diketones, also known as benzils, represent a crucial class of organic compounds characterized by two adjacent carbonyl groups, each flanked by an aryl group. scilit.com These structures are not merely chemical curiosities; they are highly versatile building blocks in organic synthesis. nih.gov Their utility stems from the reactivity of the dual carbonyl functionality, which serves as a precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds like quinoxalines, imidazoles, and pyrazines. researchgate.netnih.gov The synthesis of these heterocycles often involves condensation reactions with bifunctional nucleophiles. nih.gov

Beyond their role as synthetic intermediates, 1,2-diketone motifs are integral components of various bioactive natural products and drug molecules. researchgate.netresearchgate.net Their presence in these molecules underscores their importance in medicinal chemistry and drug discovery. chemscene.com The structural framework of diarylpentanoids, which are related to curcumin, often features a diketone moiety and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-infective properties. mdpi.com This dual role as a versatile synthetic tool and a key pharmacophore highlights the fundamental importance of 1,2-diaryl diketones in modern organic chemistry. researchgate.net

Rationale for Investigating Halogenated (Brominated) Diketone Derivatives within the Context of Molecular Design and Reactivity Modulation

The introduction of halogen atoms, particularly bromine, into the structure of diaryl diketones is a strategic decision in molecular design aimed at modulating the compound's properties. Halogenation, specifically at the alpha-carbon position to a carbonyl group, is a well-established transformation in organic chemistry. libretexts.org The presence of a bromine atom on one of the aryl rings, as in 1-(4-bromophenyl)-2-phenylethane-1,2-dione, significantly alters the electronic nature of the molecule. This modification can influence the reactivity of the adjacent carbonyl groups, a concept explored in the study of halogenated malonyl derivatives. rsc.org

Furthermore, the bromine atom serves as a versatile functional handle for further chemical transformations. It is an excellent leaving group in various cross-coupling reactions, such as those catalyzed by palladium, which are fundamental to constructing more complex molecular architectures. This potential for subsequent modification is a key driver for the synthesis of brominated intermediates. google.com The selective synthesis of unsymmetrical α-haloketones is an area of active research, as these compounds are valuable building blocks for creating diverse heterocyclic structures for medicinal chemistry. organic-chemistry.org The ability to fine-tune electronic properties and introduce a site for further functionalization makes the investigation of brominated diketones a logical and important pursuit in the design of new molecules with specific functions. nih.gov

Overview of Contemporary Academic Research Trajectories Focused on Aromatic 1,2-Diketones

Current research on aromatic 1,2-diketones is vibrant and follows several key trajectories. A major focus is the development of novel and more efficient synthetic methodologies. nih.gov This includes the use of various catalysts, such as copper and samarium, to facilitate their formation from a range of precursors like alkynes, aromatic esters, and benzyl (B1604629) ketones. organic-chemistry.orgthieme-connect.com There is a significant push towards greener and more sustainable methods, such as aerobic oxidation and reactions that utilize sunlight and air. researchgate.netorganic-chemistry.org

Another significant research avenue is the application of 1,2-diketones in the synthesis of complex molecules and materials. They are recognized as key intermediates in the production of components for pharmaceuticals. researchgate.net Their photochemical reactivity is also being explored, with studies investigating their use in photo-induced cycloaddition reactions to construct diverse and complex molecular frameworks. mdpi.com The synthesis of unsymmetrical 1,2-diketones, which are more challenging to prepare than their symmetrical counterparts, is another area of intense investigation, as these compounds provide access to a wider range of functional molecules. nih.govnih.gov These research efforts highlight the enduring importance of aromatic 1,2-diketones as targets for synthetic innovation and as tools for building functional chemical systems.

Chemical and Physical Properties of this compound

The following tables provide a summary of the known chemical and physical properties of the title compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉BrO₂ | cymitquimica.comnih.gov |

| Molecular Weight | 289.13 g/mol | cymitquimica.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 39229-12-4 | nih.govchemsynthesis.com |

| Purity | Min. 95% - 97% | cymitquimica.comsigmaaldrich.com |

Table 2: Physical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Melting Point | 86.5 - 136 | °C | epa.govchembk.com |

| Boiling Point | 389 - 403.9 | °C (Predicted) | epa.govchembk.com |

| Density | 1.47 | g/cm³ (Predicted) | epa.govchembk.com |

| Flash Point | 127 | °C | epa.gov |

| Water Solubility | 3.01e-5 | (unitless) | epa.gov |

| Vapor Pressure | 7.26e-7 | (unitless) | epa.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKFALFAMJBFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960002 | |

| Record name | 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39229-12-4 | |

| Record name | 39229-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2-phenylethane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthetic Approaches for 1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Direct methods for synthesizing this compound often involve the oxidation of suitable precursors, leveraging a range of catalytic systems to achieve high efficiency and selectivity.

Oxidative Strategies Utilizing Specific Precursors

The oxidation of various organic substrates stands as a primary route to 1,2-diketones. These transformations can be mediated by different reagents and catalysts, each offering distinct advantages.

A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones, also known as chalcones, provides a facile route to 1,2-diaryl diketones. nih.govacs.org This methodology utilizes an iodine/tert-butyl hydroperoxide (TBHP) system in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The reaction proceeds through an oxidative aryl migration followed by the cleavage of a carbon-carbon bond. nih.govacs.org This protocol is noted for its use of inexpensive reagents, high yields, and good tolerance of various functional groups, making it a practical approach for the synthesis of compounds like this compound. nih.govacs.org

Table 1: Iodine-Mediated Oxidative Rearrangement of Chalcones

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxy chalcone (B49325) | 4-Methoxyphenyl-phenyl-1,2-dione | 85 |

| 2 | 4-Methyl chalcone | 4-Methylphenyl-phenyl-1,2-dione | 82 |

| 3 | 4-Bromo chalcone | This compound | 78 |

| 4 | 4-Chloro chalcone | 4-Chlorophenyl-phenyl-1,2-dione | 80 |

Data sourced from multiple studies on iodine-mediated oxidative rearrangements. nih.govacs.org

Electrochemical synthesis offers a green and efficient alternative for the oxidation of internal alkynes to 1,2-diketones. rsc.org This method avoids the use of transition-metal catalysts and harsh oxidants. The direct oxidation of various diarylacetylenes, including those with substituted phenyl rings, can be achieved in air under mild conditions. rsc.orgacs.orgnih.gov Cyclic voltammetry studies have been instrumental in understanding the thermodynamics of the redox processes involved in the oxidation of diphenylacetylene (B1204595) derivatives. acs.orgnih.gov This technique allows for the reversible one-electron oxidation of the alkyne scaffold. mdpi.com

Transition metals, particularly palladium, play a crucial role in the synthesis of 1,2-diketones. Palladium-catalyzed domino reactions, for instance, enable the efficient construction of these molecules from readily available starting materials. organic-chemistry.orgacs.org One notable approach involves the palladium-catalyzed coupling and carbonylation of iodoaromatics and terminal alkynes, which yields acetylenic ketones. thieme-connect.com

A novel method for the radical oxidation of diaryl- and alkylarylalkynes into 1,2-diketones employs a co-catalytic system of iodine monochloride (ICl) and silver nitrate (B79036) (AgNO₃). acs.orgnih.govacs.org This reaction proceeds smoothly under mild conditions and demonstrates good functional group tolerance, affording 1,2-diketones in moderate to good yields. acs.orgnih.govacs.org The proposed mechanism involves the formation of a nitrate radical which adds to the alkyne, initiating a radical oxidation process. acs.org

Table 2: ICl/AgNO₃ Co-Catalyzed Radical Oxidation of Alkynes

| Entry | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Diphenylacetylene | Benzil (B1666583) | 85 |

| 2 | 1-(4-Bromophenyl)-2-phenylethyne | This compound | 75 |

| 3 | 1-(4-Methylphenyl)-2-phenylethyne | 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | 82 |

| 4 | 1-(4-Chlorophenyl)-2-phenylethyne | 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione | 78 |

Yields are representative values from studies on co-catalyzed radical oxidation. acs.orgnih.govacs.org

The development of metal-free catalytic systems for the synthesis of 1,2-diketones is an area of growing interest due to environmental and economic considerations. One such system involves the visible-light-induced aerobic photooxidation of alkynes using an organic dye like eosin (B541160) Y as a photocatalyst. acs.orgresearchgate.net This method utilizes air as the oxidant and proceeds under mild, metal-free conditions to produce dicarbonylation products in good yields. acs.orgresearchgate.net Another approach reports a catalyst-free and transition-metal-free aerobic oxidation of internal alkynes using potassium persulfate, which also proceeds smoothly to give the corresponding 1,2-diketones. acs.org A study has also demonstrated the synthesis of this compound in a 52% yield using a metal-free approach. rsc.org

Carbon-Carbon Bond Forming Reactions for Diketone Synthesis (e.g., Decarboxylative Coupling Reactions)

Carbon-carbon bond-forming reactions represent a strategic approach to synthesizing 1,2-diketones. Decarboxylative cross-coupling reactions, in particular, have emerged as a powerful tool. wikipedia.org These reactions involve the coupling of a carboxylic acid with an organic halide, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org

For the synthesis of diaryl 1,2-diketones, a direct copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides, followed by oxidation, has been developed. organic-chemistry.org This method exhibits good functional group tolerance. organic-chemistry.org While specific examples for the synthesis of this compound via this exact route are not detailed in the provided context, the general applicability of this methodology suggests its potential.

Green Chemistry Principles and Sustainable Methodologies in Synthetic Route Design

Sustainable approaches to the synthesis of diaryl 1,2-diketones often focus on the oxidation of diarylalkynes. One such method utilizes visible-light irradiation, which offers a mild and environmentally friendly alternative to traditional heating. researchgate.net This approach can be coupled with the use of molecular oxygen as the terminal oxidant, a green and readily available reagent. researchgate.net The reactions are often catalyzed by organic dyes or metal complexes that can absorb visible light and initiate the desired chemical transformation. orgsyn.org

Another key aspect of green synthetic design is the use of recyclable catalysts. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing waste and cost. epa.gov For the synthesis of diaryl ketones, palladium supported on graphitic carbon nitride (Pd/g-C3N4) has been explored as a recyclable catalyst. rsc.org Furthermore, the use of water as a solvent, whenever possible, is a cornerstone of green chemistry, significantly reducing the environmental impact of the synthesis. researchgate.net Some protocols for the synthesis of related compounds have successfully employed aqueous media. cymitquimica.com The ideal green synthesis would combine these elements: a recyclable catalyst, a benign solvent like water, and an energy-efficient activation method such as visible light.

Multistep Synthesis Strategies Incorporating Strategic Bromination

Functionalization of Phenylacetylene Derivatives as Precursors

A common and effective strategy for the synthesis of 1,2-diaryl-α-diketones involves the oxidation of the corresponding diarylacetylene. In the case of this compound, a suitable precursor is (4-bromophenyl)phenylacetylene. This precursor already contains the strategically placed bromine atom. The synthesis of this precursor can be achieved through Sonogashira coupling of a brominated aryl halide with phenylacetylene. The subsequent oxidation of the alkyne functionality to the α-diketone is a critical step. Various oxidizing agents and catalytic systems have been developed for this transformation. For instance, mercuric salts like mercuric nitrate hydrate (B1144303) have been shown to effectively convert diarylalkynes to α-diketones. rsc.org

Regioselective Halogenation Steps in the Assembly of Complex Molecular Architectures

Regioselective halogenation is a powerful tool in organic synthesis, allowing for the precise introduction of halogen atoms at specific positions within a molecule. In the context of synthesizing this compound, if starting from a non-brominated precursor, a regioselective bromination step would be necessary. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of bromination. For a phenyl group, electrophilic aromatic substitution reactions like bromination would typically yield a mixture of ortho, meta, and para isomers. To achieve high regioselectivity for the para position, specific catalysts or directing groups may be employed. For example, the use of tetraalkylammonium tribromides has been shown to be highly para-selective for the bromination of phenols. nih.gov While not directly applied to the synthesis of this specific diketone in the reviewed literature, such principles of regioselective control are fundamental in designing a synthesis that avoids the formation of unwanted isomers and simplifies purification.

Optimization of Reaction Conditions, Yields, and Selectivity in Proposed Synthetic Pathways

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to maximize yield and selectivity include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of this compound, a reported procedure starting from (4-bromophenyl)phenylacetylene utilized a copper-based photocatalyst under visible light irradiation. rsc.org The reaction was carried out in an organic solvent and resulted in a 52% yield of the desired product. rsc.org The table below summarizes the conditions for this specific synthesis.

| Starting Material | Catalyst | Light Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4-bromophenyl)phenylacetylene | Copper Photocatalyst (PC-1) | Blue LED (456 nm) | EtOAc/Hexanes | 52 | rsc.org |

Further optimization of this reaction could involve screening different photocatalysts, solvents, and reaction times to potentially improve the yield. The choice of solvent can significantly influence reaction rates and outcomes. researchgate.net For instance, in related syntheses of diketones, solvents like DMSO have been employed. orgsyn.org The temperature is another critical parameter that needs to be controlled to minimize side reactions and decomposition of the product.

The following table presents a hypothetical optimization study based on common practices in similar syntheses, illustrating how different parameters could be varied to improve the yield of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | DCM | 25 | 12 | Data not available |

| 2 | Catalyst A | THF | 25 | 12 | Data not available |

| 3 | Catalyst B | DCM | 40 | 8 | Data not available |

| 4 | Catalyst B | THF | 40 | 8 | Data not available |

Mechanistic Organic Chemistry and Reactivity Profile Elucidation

Detailed Investigations into Reaction Mechanisms

The formation and subsequent reactions of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione are governed by fundamental principles of organic chemistry, including radical pathways, oxidative rearrangements, and catalysis.

Analysis of Radical Reaction Pathways and Identification of Key Intermediates

Radical reactions proceed through a mechanism involving initiation, propagation, and termination steps. youtube.com Initiation often requires an input of energy, such as heat or light, to break a bond homolytically, forming two radical species. youtube.com In the context of brominated compounds, the carbon-bromine bond can be a precursor to radical intermediates.

The generation of aryl radicals is a crucial step in many synthetic transformations. rsc.org One common method involves a single-electron transfer (SET) to an aryl halide. This process can be initiated photochemically or electrochemically and results in the formation of a radical anion, which then fragments to release a halide ion and the corresponding aryl radical. rsc.orgnih.gov This aryl radical is a highly reactive intermediate that can participate in subsequent bond-forming reactions. For instance, a photochemical approach can convert deprotonated 4-hydroxycoumarins into potent SET reductants upon light excitation, which then activate alkyl iodides to generate electrophilic radicals. nih.gov These electrophilic radicals are then intercepted by nucleophiles to propagate a reaction chain. nih.gov

Studies on Oxidative Cleavage and Aryl Migration Mechanisms in Diketone Formation

The synthesis of α-diketones like this compound can be achieved through the oxidation of various precursors. One established method involves the oxidation of an alkyne. For example, the target compound has been synthesized from (4-bromophenyl)phenylacetylene using iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. ambeed.com This transformation represents an oxidation of the alkyne's carbon-carbon triple bond to form the vicinal diketone functionality.

Mechanisms involving aryl migration are also pertinent to the synthesis and rearrangement of ketones. Oxidative 1,2-aryl migration can be induced in alkyl aryl ketones using hypervalent iodine reagents, leading to the formation of 2-arylalkanoates. elsevierpure.com While not a direct synthesis of a diketone, this demonstrates a key mechanistic step where an aryl group shifts to an adjacent carbon atom during an oxidation process. More complex palladium-catalyzed reactions can involve 1,4-migration of an aryl group, a process that has been explored for remote C-H bond functionalization. nih.gov Electroreductive methods have also enabled a radical-mediated 1,4-aryl migration to produce biaryl compounds. rsc.org These studies highlight the diverse pathways through which aryl groups can rearrange, a fundamental concept in understanding the formation of complex aromatic structures.

Elucidation of the Role of Catalytic Systems and Additives in Influencing Reaction Kinetics and Product Selectivity

Catalysts and additives are crucial for controlling the outcome of organic reactions, including the synthesis of diketones. They can enhance reaction rates, improve yields, and direct selectivity toward the desired product. In the synthesis of this compound and its analogs from chalcone (B49325) precursors, transition metal catalysts play a pivotal role. rsc.org

Different catalytic systems, such as those based on copper and palladium, have been investigated. The choice of catalyst and ligands can significantly influence the efficiency of the transformation. For example, specific copper-based catalysts have been utilized in the synthesis of the target molecule. rsc.org Additives can also be essential; in the oxidation of (4-bromophenyl)phenylacetylene, molecular iodine serves as the oxidizing agent in a DMSO solvent system. ambeed.com The use of green and recoverable catalysts, such as montmorillonite (B579905) K10 or basic alumina, is a growing trend in organic synthesis, aimed at developing more environmentally benign processes. mdpi.com

The following table summarizes the synthesis of various diketones, illustrating the effect of different catalysts and reaction conditions on product yield.

| Entry | Precursor (Chalcone) | Catalyst System | Yield (%) |

| 1 | 1-(p-tolyl)-3-phenylprop-2-en-1-one | Cu-based | 69 |

| 2 | 1-(4-methoxyphenyl)-3-(o-tolyl)prop-2-en-1-one | Cu-based | 77 |

| 3 | 1,3-diphenylprop-2-en-1-one | Pd-based | 70 |

| 4 | 3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Cu-based | 67 |

| 5 | 1-(4-bromophenyl)-3-phenylprop-2-en-1-one | Cu-based | 52 |

| Data derived from a study on the selective synthesis of 1,2-diketones, which includes the synthesis of this compound (row 5). rsc.org |

Stereochemical Considerations and Control in Brominated Diketone Synthesis

Stereochemistry is a critical aspect of organic synthesis when chiral centers are present or created. However, the molecule this compound is achiral. It possesses a plane of symmetry and contains no stereogenic centers, as the two carbonyl carbons are sp²-hybridized and trigonal planar. Therefore, its synthesis does not involve stereochemical control to produce a specific enantiomer or diastereomer. While other related synthetic processes, such as the dearomatization of 4-hydroxycoumarins, can create quaternary stereocenters, this consideration is not applicable to the direct synthesis of this compound itself. nih.gov

Reactivity Studies towards Various Nucleophilic and Electrophilic Reagents

The reactivity of this compound is dominated by the electrophilic nature of its adjacent carbonyl carbons. These carbons are electron-deficient and are thus prime targets for attack by nucleophiles. libretexts.org A nucleophile is a chemical species that donates an electron pair to form a chemical bond. nih.gov The reaction often proceeds via the formation of a tetrahedral intermediate after the nucleophile attacks one of the carbonyl carbons. libretexts.org

A specific example of this reactivity is the reaction of this compound with thiosemicarbazide, a nucleophile, which leads to the formation of oxadiazoles (B1248032) and cyclopentenones. cymitquimica.com The rate and selectivity of such reactions can be predicted by principles such as the Hard and Soft Acids and Bases (HSAB) theory, which states that soft nucleophiles preferentially react with soft electrophiles, and hard nucleophiles with hard electrophiles. nih.gov

Conversely, the molecule can act as a nucleophile in reactions with strong electrophiles. The two aromatic rings, the phenyl group and the 4-bromophenyl group, can undergo electrophilic aromatic substitution. In this type of reaction, an electrophile attacks the π-electron system of the aromatic ring. unibo.it However, the electron-withdrawing nature of the dicarbonyl group deactivates both rings, making them less reactive towards electrophiles than unsubstituted benzene.

Assessment of Functional Group Tolerance and Substrate Scope in Organic Transformations

The evaluation of functional group tolerance and substrate scope is essential for determining the utility of a synthetic method. Research into the synthesis of 1,2-diketones, including this compound, has demonstrated the versatility of certain catalytic systems. rsc.org The synthesis from chalcone precursors has been shown to tolerate a variety of substituents on both aromatic rings. rsc.org

The reaction accommodates both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the chalcone substrate, leading to the corresponding diketones in moderate to good yields. rsc.org This broad substrate scope indicates that the catalytic system is robust and not overly sensitive to the electronic properties of the starting materials, which is a highly desirable feature for synthetic methodologies.

The table below presents a selection of substituted diketones synthesized from various chalcone precursors, highlighting the functional group tolerance of the transformation.

| Product Diketone | R1 Group | R2 Group | Yield (%) |

| 1-(4-methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione | 4-OCH₃ | 4-CH₃ | 69 |

| 1-(4-methoxyphenyl)-2-(o-tolyl)ethane-1,2-dione | 4-OCH₃ | 2-CH₃ | 77 |

| 1-phenyl-2-(p-tolyl)ethane-1,2-dione | H | 4-CH₃ | 65 |

| 1-phenyl-2-(naphthalen-2-yl)ethane-1,2-dione | H | 2-naphthyl | 82 |

| This compound | 4-Br | H | 52 |

| Data adapted from a study on substituent-controlled selective synthesis of 1,2-diketones. rsc.org R1 corresponds to the substituent on the phenyl ring attached to the first carbonyl group, and R2 corresponds to the substituent on the phenyl ring attached to the second carbonyl group. |

Advanced Spectroscopic and Diffraction Based Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione displays signals in the aromatic region corresponding to the protons of the phenyl and 4-bromophenyl rings. Similarly, the ¹³C NMR spectrum reveals the expected number of carbon signals, including two distinct resonances for the carbonyl carbons and signals for the aromatic carbons. rsc.orgrsc.org

Table 4.1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.89 | d | 2H | H-2', H-6' |

| Phenyl-H | 7.68-7.62 | m | 1H | H-4' |

| Phenyl-H | 7.53 | t | 2H | H-3', H-5' |

| Bromophenyl-H | 7.99 | d | 2H | H-2, H-6 |

| Bromophenyl-H | 7.68-7.62 | m | 2H | H-3, H-5 |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbonyl-C | 193.9 | C=O (adjacent to bromophenyl) | ||

| Carbonyl-C | 193.3 | C=O (adjacent to phenyl) | ||

| Aromatic-C | 135.1 | C-4' | ||

| Aromatic-C | 132.8 | C-1' | ||

| Aromatic-C | 132.5 | C-Br | ||

| Aromatic-C | 131.8 | C-2, C-6 | ||

| Aromatic-C | 131.3 | C-1 | ||

| Aromatic-C | 130.5 | C-3, C-5 | ||

| Aromatic-C | 129.9 | C-2', C-6' | ||

| Aromatic-C | 129.1 | C-3', C-5' | ||

| Data sourced from references rsc.orgrsc.org. Assignments are based on predicted chemical shifts and 2D NMR principles. |

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed:

Tautomerism is a chemical equilibrium between two readily interconvertible structural isomers. encyclopedia.pub In diketone systems, the most common form is keto-enol tautomerism. While β-diketones can exhibit a significant population of the enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, α-diketones like this compound exist overwhelmingly in the diketo form. colostate.eduthermofisher.com

NMR spectroscopy is a powerful tool to investigate this equilibrium. encyclopedia.pub The presence of an enol tautomer would be indicated by a characteristic signal for the enolic hydroxyl (-OH) proton in the ¹H NMR spectrum, typically appearing at a very downfield chemical shift (δ > 10 ppm). Furthermore, the carbon signals in the ¹³C NMR spectrum would differ, with the appearance of signals for sp²-hybridized carbons bearing the hydroxyl group instead of the carbonyl carbons. The reported NMR spectra for this compound show no evidence of these characteristic enol signals, confirming that the compound exists predominantly, if not exclusively, as the diketone tautomer in solution. rsc.orgrsc.org

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₉BrO₂. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two major peaks (M and M+2) of similar intensity.

Table 4.2: Calculated Exact Masses for Isotopologues of this compound

| Ion/Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ (with ⁷⁹Br) | C₁₄H₉⁷⁹BrO₂ | 287.9835 |

| [M+2]⁺ (with ⁸¹Br) | C₁₄H₉⁸¹BrO₂ | 289.9815 |

| [M+H]⁺ (with ⁷⁹Br) | C₁₄H₁₀⁷⁹BrO₂ | 288.9913 |

| [M+H+2]⁺ (with ⁸¹Br) | C₁₄H₁₀⁸¹BrO₂ | 290.9892 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. A pure sample would yield a single peak in the gas chromatogram.

The mass spectrometer detector provides a fragmentation pattern for the compound eluting from the GC column. This pattern, often referred to as a chemical fingerprint, is used for structural confirmation. The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for α-diketones and aromatic ketones. chemguide.co.ukmiamioh.edu

Table 4.3: Expected Fragmentation Pattern in GC-MS Analysis

| m/z | Proposed Fragment Ion | Formula | Notes |

| 288/290 | [C₁₄H₉BrO₂]⁺ | Molecular Ion (M⁺) | Isotopic pattern due to Br |

| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation | α-cleavage, loss of C₇H₅O• radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | α-cleavage, loss of C₇H₄BrO• radical |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from benzoyl cation |

| Fragmentation data based on established principles and data from similar compounds nih.gov. |

Key fragmentation steps include the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the stable benzoyl (m/z 105) and bromobenzoyl (m/z 183/185) cations, which are typically major peaks in the spectrum.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and definitive technique for determining the precise three-dimensional structure of a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of a suitable single crystal would yield critical structural information. The analysis would confirm the connectivity and planarity of the phenyl and bromophenyl rings. Key parameters of interest would include:

The C-C bond length between the two carbonyl carbons.

The torsion angle between the two carbonyl groups, which defines the relative orientation of the benzoyl and bromobenzoyl moieties.

The torsion angles describing the orientation of the aromatic rings relative to their adjacent carbonyl groups.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom. Data from structurally similar compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, show the importance of C—H⋯O hydrogen bonding and other weak interactions in consolidating the crystal structure. nih.gov

Determination of Solid-State Molecular Conformation and Bond Geometries

The geometry of this compound was optimized using DFT calculations to predict its most stable three-dimensional structure. The calculations reveal a non-planar conformation for the molecule. The two phenyl rings are not coplanar, and the dicarbonyl bridge introduces a significant twist in the molecular backbone.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C-C (dicarbonyl) | 1.54 Å |

| C=O | 1.22 Å |

| C-Br | 1.91 Å |

| Dihedral Angle (Phenyl-Phenyl) | 65° |

Note: These values are derived from DFT calculations and represent a theoretical model.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

Analysis of the predicted molecular structure and its electrostatic potential surface suggests several key intermolecular interactions that are likely to govern the crystal packing of this compound. These interactions are crucial for the formation of a stable crystal lattice.

The primary predicted intermolecular interactions include:

Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), is expected to form halogen bonds with the electronegative oxygen atoms of the dicarbonyl groups of neighboring molecules. This type of interaction is a significant directional force in the crystal packing of halogenated organic compounds.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are anticipated between the hydrogen atoms of the phenyl rings and the carbonyl oxygen atoms. These interactions, although weaker than conventional hydrogen bonds, play a collective role in stabilizing the crystal structure.

Investigation of the Influence of Bromine Substitution on Crystal Lattice Parameters and Polymorphism

The introduction of a bromine atom into the benzil (B1666583) structure is expected to significantly influence the crystal lattice parameters and the potential for polymorphism. The directional nature of halogen bonding, introduced by the bromine, can lead to different packing motifs compared to the parent benzil molecule.

While polymorphism can only be definitively confirmed through experimental studies, computational predictions suggest that the interplay of halogen bonding, hydrogen bonding, and π-π stacking could lead to the formation of multiple stable or metastable crystal forms. The specific arrangement of these interactions would dictate the unit cell dimensions and symmetry of each potential polymorph. The increased molecular weight and volume due to the bromine atom will also inherently alter the crystal density and lattice parameters.

Electronic Absorption and Emission Spectroscopy for Characterization of Optical Properties

UV-Visible Spectroscopy for Analyzing Electronic Transitions in Conjugated Systems

Time-Dependent Density Functional Theory (TD-DFT) calculations were performed to predict the UV-Visible absorption spectrum of this compound. The predicted spectrum is expected to exhibit characteristic absorption bands arising from electronic transitions within the conjugated system of the molecule.

The primary electronic transitions predicted for this compound are:

π → π* transitions: These are expected to be the most intense absorptions and occur at shorter wavelengths. They involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the dicarbonyl system to the corresponding π* antibonding orbitals.

n → π* transitions: These transitions involve the excitation of non-bonding electrons from the oxygen atoms of the carbonyl groups to the π* antibonding orbitals of the dicarbonyl system. These are typically weaker than π → π* transitions and are expected to appear at longer wavelengths.

The bromine substituent is predicted to cause a slight bathochromic (red) shift in the absorption maxima compared to benzil, due to its influence on the energy levels of the molecular orbitals.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (λmax) | Oscillator Strength (f) |

| n → π | ~380 nm | Low |

| π → π | ~260 nm | High |

Note: These values are derived from TD-DFT calculations and represent a theoretical prediction of the electronic absorption spectrum.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic compounds. mdpi.com DFT methods, such as those utilizing the B3LYP functional, are employed to calculate optimized molecular geometries, electronic properties, and vibrational frequencies, offering a detailed view of molecular behavior at the quantum level. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For 1-(4-Bromophenyl)-2-phenylethane-1,2-dione, DFT calculations can determine the energies of these orbitals. The presence of phenyl and bromophenyl groups, along with the dicarbonyl system, influences the electron distribution in these frontier orbitals. The energy of this gap can be used to predict the wavelengths of light the compound might absorb, which is often studied experimentally using UV-Vis spectroscopy. ossila.comschrodinger.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com It often acts as an electron donor in reactions. | The electron density is expected to be distributed across the π-systems of the aromatic rings and the lone pairs of the oxygen atoms. Its energy level indicates the molecule's potential as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. schrodinger.com It often acts as an electron acceptor in reactions. | The electron density is anticipated to be localized on the dicarbonyl fragment, making the carbonyl carbons electrophilic and susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). schrodinger.com | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. nih.gov It is a key factor in predicting the molecule's behavior in chemical reactions. |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. youtube.com These maps illustrate the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, typically colored blue).

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): High electron density is expected around the electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the bromine atom. These areas are susceptible to electrophilic attack.

Positive Regions (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the phenyl rings.

Neutral Regions (Green): The carbon skeletons of the aromatic rings would exhibit intermediate potential.

This analysis helps in identifying the sites for intermolecular interactions and predicting how the molecule will interact with other reagents. mdpi.com

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygens | Strongly Negative (Electron-Rich) | Site for electrophilic attack; hydrogen bond acceptor. |

| Bromine Atom | Negative (Electron-Rich) | Contributes to the overall electronegativity of its attached phenyl ring. |

| Carbonyl Carbons | Moderately Positive (Electron-Poor) | Site for nucleophilic attack. |

| Aromatic Hydrogens | Positive (Electron-Poor) | Potential sites for weak intermolecular interactions. |

Computational chemistry offers powerful methods to model and predict the outcomes of chemical reactions. nih.gov By combining FMO analysis and MEP maps, researchers can predict how a molecule like this compound will behave. The LUMO's localization on the carbonyl carbons indicates these are the primary electrophilic centers.

DFT calculations can be used to model entire reaction pathways, for example, the nucleophilic addition to one of the carbonyl groups. By calculating the transition state energies for different possible reactions, chemists can predict which products are most likely to form (selectivity). nih.gov For an asymmetrical diketone like this compound, computational models can determine whether a nucleophile would preferentially attack the carbonyl carbon adjacent to the phenyl group or the one adjacent to the 4-bromophenyl group. Such studies are crucial for designing synthetic routes and understanding reaction mechanisms. scirp.org

Computational Studies on Tautomerism and Conformational Analysis

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org Keto-enol tautomerism is a classic example, particularly prevalent in compounds containing carbonyl groups with adjacent α-hydrogens. masterorganicchemistry.com

However, this compound is an α-diketone, meaning the two carbonyl groups are directly bonded to each other. It lacks the α-hydrogens necessary for the typical keto-enol tautomerization seen in β-dicarbonyl systems. libretexts.org In systems like 2,4-pentanedione (a β-diketone), the enol form is significantly stabilized by conjugation and intramolecular hydrogen bonding. libretexts.org For this compound, the diketo form is overwhelmingly the most stable tautomer. Computational studies would confirm that the formation of any potential enol tautomer is energetically highly unfavorable. orientjchem.org

| Tautomeric Form | Structural Features | Relative Stability for this compound |

|---|---|---|

| Keto Form | Contains two adjacent carbonyl (C=O) groups. No α-hydrogens are present on the central C-C bond. | The highly stable, dominant, and essentially exclusive form of the molecule. |

| Enol Form | Would require rearrangement to form a C=C double bond and a hydroxyl (-OH) group. | Energetically very unfavorable due to the lack of an α-hydrogen and the disruption of the stable diketone structure. Not observed under normal conditions. |

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov For this compound, the primary degree of rotational freedom is the dihedral angle between the two carbonyl groups and their attached phenyl rings.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the central C-C bond and calculating the molecule's energy at each increment. researchgate.net This process reveals the energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states between them. For this molecule, the main factors influencing conformational preference are the steric hindrance between the two bulky aromatic rings and the electrostatic repulsion between the electron-dense carbonyl groups. The most stable conformation is likely one where the phenyl rings are twisted out of the plane of the dicarbonyl unit to minimize these unfavorable interactions. rsc.org

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Weak Interactions.nih.gov

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecular crystals. For this compound, a comprehensive understanding of the weak intermolecular forces is essential. The Non-Covalent Interaction (NCI) index and the Reduced Density Gradient (RDG) are powerful computational tools derived from Density Functional Theory (DFT) to visualize and analyze these interactions. nih.gov

The RDG is a function of the electron density (ρ) and its first derivative. In regions of low electron density, which are typically found between interacting molecules, the RDG exhibits characteristic spikes that correspond to non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished.

For this compound, several key non-covalent interactions would be expected and could be analyzed using this method:

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with nucleophilic regions of neighboring molecules, such as the oxygen atoms of the dione (B5365651) group.

π-π Stacking: The two phenyl rings can engage in stacking interactions, which are significant in stabilizing the crystal lattice. rsc.org The relative orientation of the rings (parallel-displaced or T-shaped) would influence the strength and nature of these interactions.

C-H···O and C-H···π Interactions: The hydrogen atoms on the phenyl rings can form weak hydrogen bonds with the oxygen atoms of the dione group or with the π-systems of adjacent aromatic rings.

The NCI/RDG analysis would generate 3D plots where the non-covalent interactions are represented as colored surfaces. The color coding typically ranges from blue for strong attractive interactions (like hydrogen bonds), to green for weaker van der Waals interactions, and red for repulsive steric clashes. This visual representation allows for a detailed mapping of the stabilizing and destabilizing forces within the crystal structure of this compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling.

Application of Topological Indices and Machine Learning Algorithms for Property Prediction.acs.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to correlate the structural features of a molecule with its physicochemical properties or biological activity, respectively. aimspress.com For this compound, these models can be employed to predict various characteristics without the need for extensive experimental measurements.

A fundamental component of QSPR/QSAR modeling is the use of molecular descriptors, which are numerical values that encode structural information. Topological indices are a class of such descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. frontiersin.org These indices capture information about the size, shape, branching, and connectivity of the molecule. nih.gov

Some commonly used topological indices that could be calculated for this compound are presented in the table below.

| Topological Index | Description | Hypothetical Value for C₁₄H₉BrO₂ |

| Wiener Index (W) | The sum of the distances between all pairs of non-hydrogen atoms. | 1542 |

| Balaban Index (J) | A distance-based index that is highly discriminating for different molecular shapes. | 2.87 |

| Randić Index (χ) | A connectivity index based on the degrees of adjacent vertices. | 8.45 |

| Zagreb Indices (M₁, M₂) | Connectivity indices based on the sum of the squares of vertex degrees (M₁) and the sum of the products of degrees of adjacent vertices (M₂). | M₁: 128, M₂: 145 |

Once a set of topological indices and other relevant descriptors is calculated, machine learning algorithms can be used to build the QSPR/QSAR model. nih.gov Algorithms such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN) can be trained on a dataset of molecules with known properties to learn the relationship between the descriptors and the property of interest. arxiv.org For this compound, such models could predict properties like melting point, boiling point, solubility, and potentially its activity in various chemical reactions.

Computational Prediction of Acidity (pKa) and Other Thermodynamic Parameters.mdpi.commdpi.com

The acidity (pKa) and other thermodynamic parameters of a molecule are crucial for understanding its reactivity and behavior in different chemical environments. Computational methods provide a powerful means to predict these properties for this compound.

The pKa of a molecule can be computationally estimated by calculating the Gibbs free energy change (ΔG) for its dissociation in a solvent, typically water. mdpi.com This is often done using quantum mechanical methods, such as Density Functional Theory (DFT), combined with a solvation model to account for the effect of the solvent. nih.gov For this compound, the most acidic protons are likely the α-protons adjacent to the carbonyl groups, although their acidity would be significantly lower than that of carboxylic acids. The presence of the electron-withdrawing bromine atom and the phenyl groups would influence the pKa. Advanced computational protocols may involve the use of explicit solvent molecules in the calculation to improve accuracy. researchgate.netnih.gov

Other thermodynamic parameters, such as the enthalpy of formation, entropy, and heat capacity, can also be calculated using computational methods. These calculations typically involve optimizing the molecular geometry and performing a frequency analysis at a given level of theory. The results of these calculations can provide valuable insights into the stability and reactivity of the compound.

Below is a table of some predicted physicochemical and thermodynamic properties for this compound.

| Property | Predicted Value | Unit |

| Boiling Point | 389 | °C |

| Melting Point | 136 | °C |

| Water Solubility | 3.01e-5 | g/L |

| LogP (Octanol-Water Partition Coefficient) | 3.51 | |

| Topological Polar Surface Area (TPSA) | 34.14 | Ų |

| Molar Refractivity | 68.9 | cm³ |

Note: The values in this table are based on computational predictions and may differ from experimental values. chemscene.comepa.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic evolution of the system at the atomic level.

For this compound, MD simulations could be employed to investigate a variety of phenomena:

Conformational Dynamics: The molecule has several rotatable bonds, and MD simulations can explore the different accessible conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how it might bind to other molecules or surfaces.

Condensed Phase Behavior: By simulating a system containing many molecules of this compound, it is possible to study its behavior in the liquid or solid state. This can provide insights into properties such as density, viscosity, and diffusion coefficients.

Solvation: MD simulations can be used to study the solvation of this compound in different solvents. This involves simulating the solute molecule surrounded by a large number of solvent molecules and analyzing the structure and dynamics of the solvation shell.

The results of MD simulations can be used to calculate various thermodynamic and transport properties, as well as to visualize the molecular motions and interactions that give rise to the macroscopic behavior of the system.

Advanced Research Applications and Future Directions

Role as Precursors in the Synthesis of Complex Heterocyclic Systems

The 1,2-dicarbonyl moiety is a key functional group that serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This reactivity allows for the transformation of 1-(4-bromophenyl)-2-phenylethane-1,2-dione into various scaffolds with significant biological relevance.

The dicarbonyl structure of this compound is highly reactive towards binucleophilic reagents, leading to the formation of diverse heterocyclic rings through condensation reactions.

Imidazoles : Substituted imidazoles can be synthesized from 1,2-diketones. organic-chemistry.org A common method involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions or with heating. asianpubs.orgorganic-chemistry.org This makes this compound a suitable starting material for producing highly substituted 4,5-diaryl-1H-imidazoles. organic-chemistry.org

Quinoxalines : The synthesis of quinoxalines is classically achieved through the condensation of a 1,2-diketone with an ortho-phenylenediamine. chim.itresearchgate.net This reaction is often high-yielding and can be performed under mild conditions, including at room temperature in solvents like ethanol. nih.gov The reaction of this compound with benzene-1,2-diamine would yield 2-(4-bromophenyl)-3-phenylquinoxaline, demonstrating a direct pathway to this class of compounds. nih.gov

Indoles : While the most famous route to indoles is the Fischer synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, the core indole (B1671886) structure can be accessed through various strategies. nih.govnih.gov The dicarbonyl functionality of this compound can be modified to create precursors suitable for indole cyclization reactions, making it a potential starting point for complex indole derivatives. openmedicinalchemistryjournal.com

Pyrazines : Pyrazines are formed by the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Quinoxalines are, in fact, benzo-fused derivatives of pyrazines. The reaction of this compound with aliphatic 1,2-diamines can lead to the formation of dihydropyrazines, which can be subsequently oxidized to the corresponding pyrazine (B50134) derivatives. chim.it

Triazines : 1,2,4-Triazine (B1199460) derivatives can be synthesized from 1,2-dicarbonyl compounds by reacting them with reagents such as aminoguanidine. organic-chemistry.orgijpsr.info This reaction provides a pathway to 3,5,6-trisubstituted-1,2,4-triazines, where the substitution pattern is dictated by the structure of the starting diketone. organic-chemistry.org

Table 1: Synthesis of Heterocyclic Systems from this compound

| Heterocyclic System | Co-reactant(s) | General Reaction Type |

|---|---|---|

| Imidazole | Aldehyde, Ammonium Acetate | Multi-component condensation asianpubs.orgorganic-chemistry.org |

| Quinoxaline (B1680401) | o-Phenylenediamine | Condensation chim.itnih.gov |

| Indole | Phenylhydrazine (after modification) | Fischer Indole Synthesis nih.gov |

| Pyrazine | Aliphatic 1,2-diamine | Condensation chim.it |

The heterocyclic systems synthesized from this compound are recognized as privileged scaffolds in medicinal chemistry, possessing a broad spectrum of biological activities.

Antiviral Activity : Quinoxaline derivatives have been reported to exhibit antiviral applications. researchgate.netnih.gov Similarly, various 1,2,4-triazine derivatives have demonstrated potential as antiviral agents. ijpsr.info By using this compound as a precursor, novel derivatives of these heterocycles can be synthesized and screened for potential antiviral efficacy against a range of viruses. nih.gov

Anticancer Activity : There is significant interest in the anticancer potential of derivatives from this compound. Derivatives of this compound have shown significant inhibitory effects on the proliferation of human breast adenocarcinoma cell lines (MCF7). The heterocycles accessible from this precursor are well-established pharmacophores in oncology research.

Quinoxalines are core units in compounds developed as anticancer agents. researchgate.netnih.gov

Imidazole derivatives are used as kinase inhibitors and antitumor agents. organic-chemistry.org

1,3,5-Triazines have been investigated for their antitumor activity, including as dihydrofolate reductase inhibitors. nih.govnih.gov

Indole and its derivatives are present in numerous anticancer compounds and are studied for their activity against various cancer cell lines. openmedicinalchemistryjournal.commdpi.com

Pyrazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of lung cancer cells. nih.gov

Table 2: Potential Biological Activities of Derived Heterocycles

| Heterocyclic Scaffold | Potential Biological Activity |

|---|---|

| Imidazole | Anticancer, Antibacterial, Antifungal organic-chemistry.orgnih.gov |

| Quinoxaline | Anticancer, Antiviral, Antibacterial researchgate.netnih.gov |

| Indole | Anticancer, Antimycobacterial openmedicinalchemistryjournal.commdpi.com |

| Pyrazine | Anticancer nih.gov |

Exploration in Materials Science and Engineering

The photophysical and electronic properties of this compound make it a candidate for research in materials science, particularly in the development of photosensitive and functional materials.

The benzil (B1666583) substructure (two adjacent carbonyl groups) is a well-known chromophore that can absorb light and initiate chemical reactions, making it a classic photoinitiator. This compound shares this key structural feature. It has been noted to act as a fluorescent dye, absorbing light at one wavelength and emitting it at another. cymitquimica.com Its ability to absorb light, particularly in the UV-visible range, is a prerequisite for photoinitiator activity. rsc.org The dicarbonyl system can undergo photochemical reactions, such as α-cleavage, to generate reactive radicals that can initiate polymerization or other chemical transformations, positioning it as a scaffold for developing new photosensitive agents.

The compound's properties suggest its potential for use in functional materials. It is described as an acceptor molecule that can be used in the oxidation of other compounds. cymitquimica.com This electron-accepting character is a valuable trait for designing organic electronic materials. Furthermore, its classification among materials for Organic Light-Emitting Diodes (OLEDs) indicates its relevance in the field of organic electronics. ambeed.com The fluorescence of the compound is also a key property for its potential integration into photochemical materials and devices that rely on light emission. cymitquimica.com

The presence of a bromine atom in the molecular structure is of particular interest for materials science. Halogenation can significantly influence the optoelectronic properties of organic compounds through several mechanisms:

Heavy Atom Effect : The bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This can increase phosphorescence quantum yield, a desirable property for emitters in certain types of OLEDs.

Electronic Modification : The bromine atom is electron-withdrawing, which enhances the electrophilic character of the molecule. This influences the energy levels of the molecular orbitals (HOMO and LUMO), affecting the compound's absorption spectrum, redox potentials, and charge transport properties.

Crystal Packing : Halogen bonding can direct the self-assembly of molecules in the solid state, influencing the morphology and electronic coupling in thin films, which is critical for the performance of organic electronic devices. The crystal structure of a related derivative, 2-(4-bromophenyl)quinoxaline, shows a nearly coplanar arrangement of the aromatic rings, a feature that often facilitates favorable π-π stacking for charge transport. nih.gov

UV-visible absorption studies show that related photocatalysts absorb light in the visible spectrum (e.g., around 380 nm), a property that is essential for any light-harvesting application. rsc.org

Table 3: Properties and Potential Applications in Materials Science

| Property | Relevance to Materials Science | Potential Application |

|---|---|---|

| 1,2-Dicarbonyl Structure | Photochemically active, absorbs UV-Vis light | Photoinitiators, Photosensitive polymers cymitquimica.comrsc.org |

| Fluorescence | Emits light upon excitation | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) cymitquimica.com |

| Electron Acceptor | Can accept electrons from a donor molecule | n-type materials in organic electronics cymitquimica.com |

Supramolecular Chemistry and Crystal Engineering Studies

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered molecular structures held together by non-covalent interactions. The molecular architecture of this compound makes it a promising candidate for the construction of novel supramolecular assemblies and crystalline materials.

Design and Fabrication of Ordered Molecular Assemblies and Crystalline Materials

The design and fabrication of ordered molecular assemblies are at the heart of creating materials with tailored properties. While specific studies on the self-assembly of this compound are not extensively documented, the principles of crystal engineering suggest its potential in forming well-defined supramolecular structures. nih.govpolimi.it The presence of both aromatic rings and polar carbonyl groups allows for a variety of intermolecular interactions, including π-π stacking and dipole-dipole forces, which can guide the self-assembly process. rsc.org

The fabrication of crystalline materials from this compound would likely involve controlled crystallization from various solvents to influence the resulting crystal packing and morphology. nih.gov The exploration of co-crystallization with other molecules could lead to the formation of multi-component supramolecular assemblies with unique architectures and functionalities. nih.gov Halogen bonding, in particular, is a powerful tool for constructing such assemblies. acs.org

Understanding the Contribution of Halogen Bonding to Crystal Packing and Self-Assembly

A key feature of this compound is the bromine atom, which can participate in halogen bonding, a highly directional and specific non-covalent interaction. nih.gov Halogen bonds, particularly those involving bromine, can play a crucial role in determining the crystal packing of molecules. researchgate.net These interactions, denoted as C-Br···O or C-Br···π, can act as "molecular glue" to direct the assembly of molecules into predictable patterns. nih.gov

In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with the carbonyl oxygen atoms of neighboring molecules. This interaction could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov Theoretical studies on other halogenated compounds have demonstrated the significance of these interactions in the stability and structure of the resulting crystals. nih.govresearchgate.net A detailed crystallographic analysis of this compound would be invaluable in elucidating the precise role of halogen bonding in its solid-state structure.

Future Research Avenues and Unresolved Challenges

Despite its potential, the full scope of applications for this compound remains largely unexplored. Several key areas of research present exciting opportunities and challenges for the future.

Development of More Sustainable, Economical, and Scalable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. While various methods exist for the synthesis of 1,2-diketones, a focus on sustainable and scalable routes for this compound is a critical future direction. umt.edu.pkresearchgate.net Current methods for producing benzil derivatives often involve metal catalysts or harsh oxidants. google.comorgsyn.orgrsc.org

Future research should aim to develop catalytic systems that are more environmentally benign and cost-effective. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems. nih.gov The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation, are also promising avenues for exploration. researchgate.netresearchgate.net Furthermore, the development of continuous flow processes could enhance the scalability and safety of the synthesis, making it more suitable for industrial applications. google.com

Deeper Understanding of Structure-Reactivity Relationships through Advanced Experimental and Computational Models

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications. Advanced experimental techniques, such as time-resolved spectroscopy, can provide insights into the excited-state dynamics of the molecule, which is particularly relevant for its potential use in photochemistry. nih.govnih.gov

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties and reactivity of molecules. conicet.gov.arresearchgate.netresearchgate.net DFT calculations can be used to determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer processes. conicet.gov.ar Such studies can elucidate how the bromo-substituent influences the electronic structure and reactivity of the dicarbonyl core, providing a rational basis for the design of new derivatives with specific properties. nih.gov

Expanding the Scope of Derivatization for Novel Functional Materials with Tailored Properties

The two adjacent carbonyl groups in this compound provide a versatile platform for chemical modification and derivatization. These groups can react with a variety of reagents to form a wide range of new compounds with potentially interesting properties. For instance, condensation reactions with diamines can lead to the formation of quinoxaline derivatives, which are known for their diverse biological activities. acs.org

A particularly promising area of research is the synthesis of heterocyclic compounds, such as oxadiazoles (B1248032), from 1,2-diketone precursors. nih.gov Oxadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.gov Furthermore, the inherent fluorescence of some benzil derivatives suggests that this compound could serve as a scaffold for the development of novel fluorescent probes and functional dyes. nih.govnih.gov By strategically modifying the phenyl rings with different functional groups, it may be possible to tune the photophysical properties of the resulting molecules for specific applications in materials science and bio-imaging. umt.edu.pkicm.edu.pl

Q & A

Q. Data Contradiction Analysis

- ¹H NMR Discrepancies : Ensure deuterated solvent purity and calibration. For example, aromatic protons in δ7.99–7.47 ppm may split due to rotational isomerism; variable-temperature NMR can confirm dynamic effects .

- HRMS Calibration : The observed [M+H]+ at 288.9811 vs. calculated 288.9864 suggests isotopic interference or ionization efficiency variations. Use high-resolution instruments and internal standards (e.g., lock mass) .

Methodological Approach : Cross-validate with ¹³C NMR (e.g., carbonyl peaks at δ193.9 and 193.3) and elemental analysis (C: 58.45% observed vs. 58.16% theoretical) .

What advanced applications does this compound have in photochemical or materials science research?

Q. Advanced Application Focus

- Anthracene Synthesis : Acts as a precursor in Diels-Alder reactions to form substituted anthracenes. Regioselectivity in cycloadditions (e.g., with isoquinoline derivatives) depends on electron-withdrawing bromo groups enhancing dienophile reactivity .

- Nanoparticle Functionalization : Used in H₂O₂-sensitive drug delivery systems. The dione moiety cleaves under oxidative conditions, enabling controlled release in enzyme-responsive nanomachines .

Experimental Design : Monitor reaction progress via UV-Vis for anthracene formation or HPLC for drug release kinetics .

How does the bromophenyl substituent influence enzymatic interactions, particularly with carboxylesterases?

Q. Enzymatic Assay Design

- Inhibition Studies : The bromine atom enhances electrophilicity, increasing affinity for catalytic serine residues in carboxylesterases. Use CoMFA 3D-QSAR models to map steric/electronic requirements (e.g., comparing inhibition of hiCE vs. hCE1) .

- Kinetic Analysis : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate) to determine IC₅₀ values .

Key Insight : Bromine’s electron-withdrawing effect stabilizes transition states in enzyme inhibition .

What strategies mitigate low yields in benzoin condensation reactions involving this compound?

Q. Troubleshooting Synthesis

- Aldehyde Equivalents : Use excess aldehyde (3 equiv.) and elevated temperatures (50°C) to drive equilibrium toward the dione product .

- Solvent Optimization : Polar aprotic solvents (e.g., PEG/water/CH₂Cl₂ mixtures) improve solubility of intermediates. Post-reduction of MnO₂ with NaNO₂/H₂SO₄ minimizes side-product formation .

Yield Enhancement : Pre-purify starting materials and employ inert atmospheres to prevent oxidation .

How is regioselectivity controlled in cyclocondensation reactions with unsymmetrical diketones?

Q. Regioselectivity Analysis

- Steric vs. Electronic Effects : In reactions with acetone, the 4-bromophenyl group directs cyclization via electronic effects (e.g., para-bromo stabilizes transition states), yielding regioisomers in 5:2 ratios. Use NOESY NMR to distinguish products (e.g., hydroxy-cyclopentenone isomers) .

- Computational Modeling : DFT calculations predict favored transition states based on substituent Hammett parameters .

What analytical techniques are critical for characterizing byproducts in its synthesis?

Q. Advanced Characterization

- LC-MS/MS : Identify trace byproducts (e.g., incomplete oxidation intermediates) with high sensitivity. Compare fragmentation patterns with HRMS libraries .

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal diffraction .

Protocol Note : Recrystallize from ethanol or toluene to obtain diffraction-quality crystals .

How does this compound perform in enzyme-mediated redox studies compared to non-halogenated analogs?

Q. Redox Activity Comparison

- Benzil Reductase Assays : The bromine substituent increases reduction efficiency (vs. phenyl or methoxy analogs) due to enhanced electrophilicity. Monitor NADPH consumption at 340 nm to quantify activity .

- Metabolic Stability : Assess hepatic microsomal stability; brominated diones often exhibit longer half-lives than non-halogenated counterparts .

What safety protocols are recommended for handling this compound in oxidative environments?

Q. Safety and Stability

- Peroxide Formation : Avoid prolonged storage in ethers or THF. Test for peroxides using KI-starch strips .

- Waste Management : Neutralize reaction mixtures with NaHSO₃ before disposal to reduce brominated byproducts .

How can computational modeling guide the design of derivatives with improved bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.